(2,4-Dichlorophenyl)methanesulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2,4-Dichlorophenyl)methanesulfonic acid is an organosulfur compound with the molecular formula C7H6Cl2O3S. It is a derivative of methanesulfonic acid, where the hydrogen atom of the phenyl group is substituted by two chlorine atoms at the 2 and 4 positions. This compound is known for its strong acidic properties and is used in various chemical reactions and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,4-Dichlorophenyl)methanesulfonic acid typically involves the sulfonation of 2,4-dichlorotoluene. The process begins with the chlorination of toluene to produce 2,4-dichlorotoluene. This intermediate is then subjected to sulfonation using sulfur trioxide or chlorosulfonic acid to yield this compound.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large reactors where 2,4-dichlorotoluene is continuously fed and reacted with sulfur trioxide or chlorosulfonic acid under controlled temperature and pressure conditions. The product is then purified through distillation or crystallization to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
(2,4-Dichlorophenyl)methanesulfonic acid undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the sulfonic acid group is replaced by other nucleophiles.
Oxidation Reactions: It can be oxidized to form sulfonic acid derivatives.
Reduction Reactions: The compound can be reduced to form corresponding sulfonates.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, potassium hydroxide, and other strong bases.
Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Substitution Reactions: Products include various sulfonate esters and salts.
Oxidation Reactions: Products include sulfonic acid derivatives.
Reduction Reactions: Products include sulfonates and other reduced forms.
Scientific Research Applications
(2,4-Dichlorophenyl)methanesulfonic acid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of sulfonate esters and salts.
Biology: The compound is used in biochemical assays and as a standard in analytical chemistry.
Medicine: It is explored for its potential use in drug development and as an intermediate in the synthesis of pharmaceuticals.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (2,4-Dichlorophenyl)methanesulfonic acid involves its strong acidic properties, which allow it to act as a catalyst in various chemical reactions. It can protonate substrates, facilitating nucleophilic attacks and other reaction mechanisms. The molecular targets and pathways involved depend on the specific reaction and application.
Comparison with Similar Compounds
Similar Compounds
Methanesulfonic Acid: A simpler analog without the dichlorophenyl group.
2,4-Dichlorophenoxyacetic Acid: A related compound with similar chlorination but different functional groups.
Benzene Sulfonic Acid: Another sulfonic acid derivative with a benzene ring instead of a dichlorophenyl group.
Uniqueness
(2,4-Dichlorophenyl)methanesulfonic acid is unique due to its combination of strong acidic properties and the presence of two chlorine atoms, which enhance its reactivity and make it suitable for specific industrial and research applications.
Properties
IUPAC Name |
(2,4-dichlorophenyl)methanesulfonic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6Cl2O3S/c8-6-2-1-5(7(9)3-6)4-13(10,11)12/h1-3H,4H2,(H,10,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBKPGOAFPZUEEW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)CS(=O)(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6Cl2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.